molecular formula C19H18F3NO4 B4194926 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4194926
M. Wt: 381.3 g/mol
InChI Key: AFVFRDCVBPIBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone has been used in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of conditions such as cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has a range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells, which can help to protect against cellular damage and disease. Additionally, this compound has been shown to have antitumor effects, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone in lab experiments is its ability to modulate various cellular processes. This compound has been shown to have a range of effects on cells, making it a valuable tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of this compound in treating conditions such as cancer, diabetes, and neurodegenerative diseases. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the identification of new analogs with improved properties for scientific research.

properties

IUPAC Name

5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-25-14-9-13-16(18(27-3)17(14)26-2)12(8-15(24)23-13)10-5-4-6-11(7-10)19(20,21)22/h4-7,9,12H,8H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVFRDCVBPIBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC(=CC=C3)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7-trimethoxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.